molecular formula C22H27N3O5S2 B3006663 Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449766-94-3

Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B3006663
CAS RN: 449766-94-3
M. Wt: 477.59
InChI Key: JZEXSQLNDHKHEE-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex organic molecule that falls within the category of heterocyclic compounds. These compounds are characterized by rings that contain atoms of at least two different elements as members of the ring. In this case, the compound features a thieno[2,3-c]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen heteroatoms.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include the formation of enaminonitriles, Schiff base formation, and cyclization reactions. For example, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride can yield ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Similarly, starting materials like ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates can react with N-nucleophiles to provide various substituted pyridine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For instance, compounds such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been synthesized and their structure determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and stabilization of the molecular structure .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds can be diverse, with the ability to undergo reactions with both O- and N-nucleophiles, leading to a variety of functionalized derivatives. For example, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates can afford different substituted pyridine derivatives when reacted with O- and N-nucleophiles . Additionally, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various heterocyclic structures upon treatment with different nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the melting point, solubility, and stability of the compound . The crystal structure can also provide insights into the potential for supramolecular aggregation through various non-covalent interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions can significantly influence the compound's behavior in the solid state and its potential applications in materials science or pharmaceuticals.

Scientific Research Applications

Synthesis and Potential Applications

  • Advanced Synthesis Techniques : Research indicates advanced synthesis techniques for compounds with structural similarities, such as the utilization of phosphine-catalyzed annulations to create highly functionalized tetrahydropyridines. This method demonstrates the potential for constructing complex molecules with significant regioselectivity and diastereoselectivities, highlighting the compound's utility in creating novel molecular structures (Zhu et al., 2003).

  • Derivative Synthesis for Drug Development : Synthesis of novel pyrido and thieno derivatives shows the compound's adaptability in creating fused systems that could have pharmacological applications. These derivatives could serve as synthons for further development into drugs with specific therapeutic actions (Bakhite et al., 2005).

  • Biological Evaluation and Mechanism of Action : Compounds with similar structures have been synthesized and evaluated for their antiproliferative activity, showing promise in cancer research. For instance, certain benzamides have been shown to induce apoptosis in cancer cells through intrinsic pathways and the activation of p53, suggesting potential research applications of similar compounds in understanding and treating cancer (Raffa et al., 2019).

Properties and Functionality

  • Anticonvulsant Enaminones : Investigations into the crystal structures of anticonvulsant enaminones provide insight into their potential therapeutic applications and the importance of molecular structure in their efficacy. This research could inform further studies on similar compounds for neurological conditions (Kubicki et al., 2000).

  • Chemical Reactivity and Pharmacological Activity : Studies on the synthesis and pharmacological activity of related compounds reveal their potential in medicinal chemistry, such as exhibiting anti-inflammatory and antiradical activities. These findings suggest avenues for the development of new therapeutic agents based on modifications of the core structure (Zykova et al., 2016).

properties

IUPAC Name

ethyl 6-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-3-30-22(27)19-17-10-13-24(2)14-18(17)31-21(19)23-20(26)15-6-8-16(9-7-15)32(28,29)25-11-4-5-12-25/h6-9H,3-5,10-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEXSQLNDHKHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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